Monolayer Stability vs. Long-Chain Esters
Cholesteryl acetate forms a stable monolayer at the air-water interface with an equilibrium spreading pressure of 14.0 dynes/cm, indistinguishable from free cholesterol below this surface pressure [1]. In contrast, long-chain cholesteryl esters (palmitate, stearate, linoleate, linolenate, arachidonate) are not surface-active and do not yield force-area (π-A) isotherms [1]. Furthermore, in a systematic homologous series study, cholesteryl heptanoate (C7) and cholesteryl octanoate (C8) failed to form monolayers, instead yielding 3D crystallites at very large area per molecule; only the short-chain acetate ester (C2) exhibited stable 2D monolayer formation [2].
| Evidence Dimension | Monolayer formation and equilibrium spreading pressure |
|---|---|
| Target Compound Data | Equilibrium spreading pressure: 14.0 dynes/cm; stable monolayer formed |
| Comparator Or Baseline | Cholesteryl palmitate, stearate, linoleate, linolenate, arachidonate: not surface-active; cholesteryl heptanoate, octanoate: no monolayer, 3D crystallites only |
| Quantified Difference | Qualitative: only acetate forms stable monolayer among esters tested; heptanoate and octanoate form crystallites, not monolayers |
| Conditions | Air-water interface, room temperature, Langmuir trough |
Why This Matters
For researchers modeling cholesterol behavior in membranes or studying lipid monolayer mechanics, cholesteryl acetate is the only commercially available cholesterol ester that faithfully recapitulates cholesterol's surface properties while retaining a defined ester moiety.
- [1] Kwong CN, Heikkila RE, Cornwell DG. Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research. 1971;12(1):31-35. View Source
- [2] Viswanath P, Suresh KA. Monolayers and 3D films of cholesteryl derivatives at the air-water interface. Journal of Physical Chemistry B. 2004;108(26):9198-9207. View Source
